molecular formula C8H6BrF3 B1291846 2-Bromo-1-methyl-3-(trifluoromethyl)benzene CAS No. 1099597-98-4

2-Bromo-1-methyl-3-(trifluoromethyl)benzene

Cat. No.: B1291846
CAS No.: 1099597-98-4
M. Wt: 239.03 g/mol
InChI Key: XVWSTGYAPNVWGV-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3. It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Mechanism of Action

Mode of Action

Benzene derivatives often undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile replaces a hydrogen atom in the aromatic ring. The presence of the bromine and trifluoromethyl groups on the benzene ring can influence the reactivity and orientation of these reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene typically involves the bromination of 1-methyl-3-(trifluoromethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination and high yields. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: While less common, the methyl group can be oxidized to a carboxylic acid or reduced to a methylene group under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Coupling Products: Biaryl compounds with various functional groups depending on the boronic acid used.

Scientific Research Applications

2-Bromo-1-methyl-3-(trifluoromethyl)benzene is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its role in drug discovery, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

    3-Bromobenzotrifluoride: Similar structure but lacks the methyl group.

    1-Bromo-2-methyl-3-(trifluoromethyl)benzene: Similar but with different substitution pattern.

    1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethyl group.

Uniqueness: 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is unique due to the combination of its bromine, methyl, and trifluoromethyl groups, which confer distinct reactivity and properties. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capability, making it valuable in various synthetic applications.

Properties

IUPAC Name

2-bromo-1-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWSTGYAPNVWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-98-4
Record name 2-Bromo-3-(trifluoromethyl)toluene
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